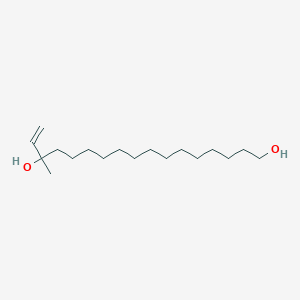
15-Methylheptadec-16-ene-1,15-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Methylheptadec-16-ene-1,15-diol is an organic compound with the molecular formula C18H36O2. It is characterized by the presence of a double bond at the 16th position and two hydroxyl groups at the 1st and 15th positions. This compound is part of the diol family, which are compounds containing two hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
15-Methylheptadec-16-ene-1,15-diol can be synthesized through various methods. One common approach is the dihydroxylation of alkenes. This involves the addition of hydroxyl groups to the double bond of an alkene. The reaction can be carried out using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as reagents . The reaction conditions typically involve a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of diketones or the hydrolysis of epoxides. These methods are scalable and can produce the compound in large quantities. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
15-Methylheptadec-16-ene-1,15-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly used.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halides.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated compounds.
Scientific Research Applications
15-Methylheptadec-16-ene-1,15-diol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 15-Methylheptadec-16-ene-1,15-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The double bond can undergo reactions that modify the compound’s activity. These interactions can lead to changes in cellular processes, such as enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediol:
1,2-Propanediol:
1,3-Butanediol: A diol with hydroxyl groups on the first and third carbon atoms, used in the production of plastics and resins.
Uniqueness
15-Methylheptadec-16-ene-1,15-diol is unique due to its long carbon chain, the presence of a double bond, and the positioning of the hydroxyl groups. These structural features give it distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
918876-21-8 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
15-methylheptadec-16-ene-1,15-diol |
InChI |
InChI=1S/C18H36O2/c1-3-18(2,20)16-14-12-10-8-6-4-5-7-9-11-13-15-17-19/h3,19-20H,1,4-17H2,2H3 |
InChI Key |
LWCHCXZVBSMJPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCCCCCCCO)(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-fluorophenyl)-](/img/structure/B14188531.png)
![2-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,4-dione](/img/structure/B14188532.png)
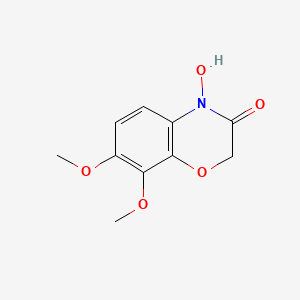
![1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-](/img/structure/B14188537.png)
silane](/img/structure/B14188542.png)
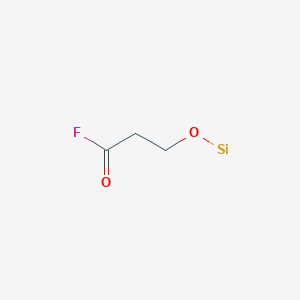
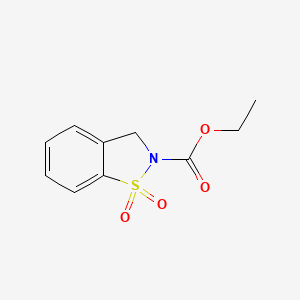
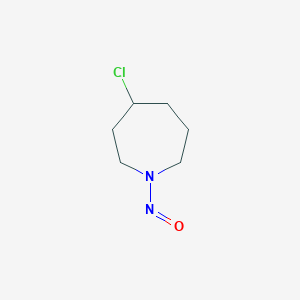
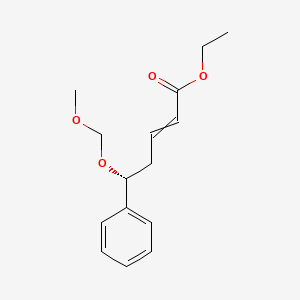
![5-Methyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188583.png)
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1R)-1-phenylethyl]-](/img/structure/B14188588.png)
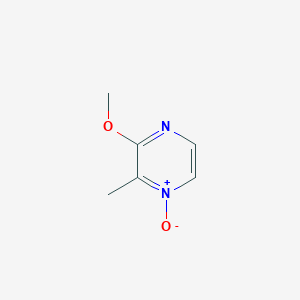
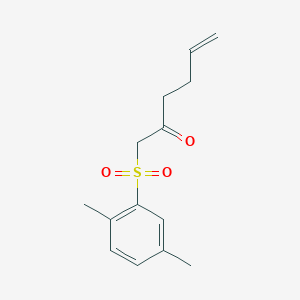
![2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)-](/img/structure/B14188604.png)
